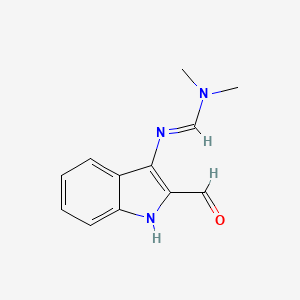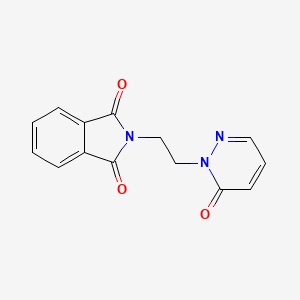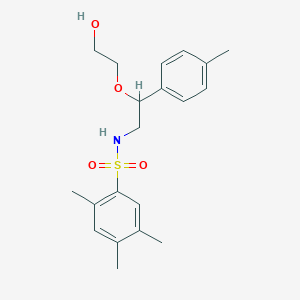
N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, commonly referred to as FIDIA, is a chemical compound that has gained significant attention in the field of scientific research. FIDIA is a synthetic compound that has been synthesized through a variety of methods and has been found to have numerous biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of FIDIA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that FIDIA induces apoptosis, or programmed cell death, in cancer cells. Additionally, FIDIA has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
FIDIA has been found to have numerous biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, FIDIA has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. FIDIA has also been found to have anti-bacterial and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FIDIA is its potent anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, FIDIA has been shown to have a relatively low toxicity profile, making it a safer alternative to some other anti-cancer drugs. However, one limitation of FIDIA is its synthetic nature, which can make it more difficult and expensive to produce than natural compounds.
Orientations Futures
There are numerous future directions for research on FIDIA. One area of focus could be the development of new cancer therapies based on FIDIA. Additionally, further research could be conducted to fully understand the mechanism of action of FIDIA and to identify potential new targets for its use. Finally, research could be conducted to optimize the synthesis of FIDIA and to develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
FIDIA can be synthesized through a variety of methods, including the reaction of indole-3-carboxaldehyde with N,N-dimethylformamide dimethyl acetal. This reaction is typically carried out in the presence of a catalyst such as trifluoroacetic acid or p-toluenesulfonic acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure FIDIA.
Applications De Recherche Scientifique
FIDIA has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer therapy. FIDIA has been found to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, FIDIA has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)8-13-12-9-5-3-4-6-10(9)14-11(12)7-16/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFADAWUBWXUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(NC2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)
![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)